molecular formula C11H7ClN2O3 B15261879 2-Chloro-4-(5-nitropyridin-2-yl)phenol

2-Chloro-4-(5-nitropyridin-2-yl)phenol

Cat. No.: B15261879
M. Wt: 250.64 g/mol
InChI Key: AWQDWUPYOHRIKV-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-nitropyridin-2-yl)phenol is an organic compound with the molecular formula C11H7ClN2O3 It is a derivative of pyridine and phenol, characterized by the presence of a chloro group and a nitro group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-nitropyridin-2-yl)phenol typically involves the reaction of 2-chloro-5-nitropyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-nitropyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(5-nitropyridin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-nitropyridin-2-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(5-nitropyridin-2-yl)phenol is unique due to the specific positioning of the chloro and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-chloro-4-(5-nitropyridin-2-yl)phenol

InChI

InChI=1S/C11H7ClN2O3/c12-9-5-7(1-4-11(9)15)10-3-2-8(6-13-10)14(16)17/h1-6,15H

InChI Key

AWQDWUPYOHRIKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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